molecular formula C10H13ClN2O2 B13953599 Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride CAS No. 59994-21-7

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride

Cat. No.: B13953599
CAS No.: 59994-21-7
M. Wt: 228.67 g/mol
InChI Key: QIBSDOIXYFFEEV-UHFFFAOYSA-N
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Description

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is commonly used in proteomics research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride typically involves the reaction of 3-aminophenylamine with butanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to its analogs .

Properties

CAS No.

59994-21-7

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

N-(3-aminophenyl)-3-oxobutanamide;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3,(H,12,14);1H

InChI Key

QIBSDOIXYFFEEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC(=C1)N.Cl

Origin of Product

United States

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